3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide
Overview
Description
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazolopyrimidine moiety, and a chloroethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with serine/threonine-protein kinases, which play a crucial role in controlling the cell cycle .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Given its potential interaction with serine/threonine-protein kinases, it may influence pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide typically involves multiple steps:
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Formation of the Pyrazolopyrimidine Core: : The initial step involves the synthesis of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 5-chloro-3-ethylpyrazole and a suitable pyrimidine derivative in the presence of a base can yield the desired core structure.
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Aminomethylation: : The next step involves the introduction of the aminomethyl group. This can be accomplished by reacting the pyrazolopyrimidine core with formaldehyde and an amine under acidic or basic conditions.
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Oxidation: : The final step is the oxidation of the pyridine ring to form the 1-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the oxide group or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
Oxidation: Formation of additional oxide derivatives.
Reduction: Formation of reduced derivatives with the removal of the oxide group.
Substitution: Formation of new derivatives with substituted functional groups.
Coupling Reactions: Formation of larger, more complex molecules with extended conjugation.
Scientific Research Applications
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(((5-Chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide
- 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine
- 3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 2-oxide
Uniqueness
3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide stands out due to its specific combination of functional groups and its unique structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-chloro-3-ethyl-N-[(1-oxidopyridin-1-ium-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O/c1-2-11-8-17-20-13(6-12(15)18-14(11)20)16-7-10-4-3-5-19(21)9-10/h3-6,8-9,16H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKJCBNEUOKKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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